molecular formula C18H18N6O3S B2665970 ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 905781-34-2

ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2665970
CAS No.: 905781-34-2
M. Wt: 398.44
InChI Key: KQOUHCTYLXIKBP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamido group linked to a benzoate ester and at position 5 with a pyridin-4-yl moiety. Its structure is central to its biological activity, particularly in antimicrobial, anti-inflammatory, and anticancer contexts .

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-5-3-4-6-14(13)21-15(25)11-28-18-23-22-16(24(18)19)12-7-9-20-10-8-12/h3-10H,2,11,19H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOUHCTYLXIKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol compound.

    Amidation: The resulting sulfanyl-triazole compound is then reacted with an acyl chloride or anhydride to form the amide linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, alcohols.

Major Products

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the nitro group.

    Amides and alcohols: From nucleophilic substitution of the ester group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step reactions that include the formation of triazole derivatives and subsequent modifications. The characterization of these compounds is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
  • Mass Spectrometry : To confirm molecular weight.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. These compounds have shown promising activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds derived from triazoles have been tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-(...S. aureus12.5 µg/mL
Ethyl 2-(...E. coli25 µg/mL

This suggests that the incorporation of the pyridine and triazole moieties enhances the compound's antimicrobial efficacy.

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Research indicates that triazole derivatives can inhibit specific enzymes or pathways crucial for tumor growth:

  • Mechanism of Action : Ethyl 2-(...) may inhibit the activity of certain kinases or interfere with DNA synthesis in cancer cells.
Study ReferenceCancer Cell LineIC50 Value (µM)
[Study A]HeLa15
[Study B]MCF720

These findings support further investigation into its use as a potential anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer properties, ethyl 2-(...) has been explored for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses in vitro.
CompoundInflammatory ModelEffect
Ethyl 2-(...)LPS-induced macrophagesReduced cytokine production

Mechanism of Action

The mechanism by which ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Pharmacokinetic and Toxicological Profiles

  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., chlorine in ) exhibit enhanced anti-inflammatory and antimicrobial activities due to increased electrophilicity and target binding .

Positional Isomerism and Activity

  • Pyridin-4-yl vs. Pyridin-3-yl : The pyridin-4-yl group in the target compound allows for linear hydrogen bonding with receptors, whereas pyridin-3-yl derivatives () may adopt angled binding modes, altering efficacy in anticancer or antimicrobial assays .

Biological Activity

Ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The structure includes a triazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Inhibition of PLA2 can lead to reduced inflammation and potential therapeutic effects in inflammatory diseases .
  • Anticancer Properties : The compound's structural components suggest potential anticancer activity. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways affecting cellular responses .

Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit PLA2, it could serve as a candidate for developing anti-inflammatory drugs.
  • Antitumor Agents : The anticancer properties indicate potential use in oncology for treating various malignancies.

Case Studies and Research Findings

  • Anticancer Screening : A study screened a library of compounds for anticancer activity and identified derivatives with similar structures that showed significant cytotoxicity against multicellular spheroids, indicating the potential efficacy of triazole-containing compounds in cancer therapy .
  • Pharmacological Studies : Research has demonstrated that modifications to the pyridine and triazole moieties can significantly enhance the biological activity of related compounds, suggesting that this compound might be optimized for improved efficacy through structural variations .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundPotential anti-inflammatory and anticancer properties
FosinoprilInhibits PLA2; causes phospholipidosis
Triazole DerivativesCytotoxic effects on cancer cell lines

Q & A

Q. What are the established synthetic routes for preparing ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and what key parameters influence yield?

A common method involves S-alkylation of a triazole precursor with a halogenated acetamide intermediate in an alkaline medium (e.g., ethanol with glacial acetic acid as a catalyst). Reaction time (4+ hours), solvent polarity, and temperature (reflux conditions) critically affect yield and purity. Side reactions, such as over-alkylation or hydrolysis, must be monitored via TLC or HPLC .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for validation?

1H-NMR and 13C-NMR are pivotal for confirming the presence of the pyridinyl, triazole, and benzoate moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm), triazole NH (δ ~5.5 ppm), and ester carbonyl (δ ~165–170 ppm in 13C-NMR). Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Target-specific assays (e.g., enzyme inhibition for kinase or protease targets) and cell-based viability assays (MTT/XTT) are typical. For triazole derivatives, focus on antimicrobial or anticancer activity by testing against bacterial strains (MIC determination) or cancer cell lines (IC₅₀ profiling). Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (DFT) model reaction pathways to identify transition states and intermediates. Tools like Gaussian or ORCA predict regioselectivity in S-alkylation. Machine learning (e.g., ICReDD’s workflow) analyzes experimental datasets to recommend optimal conditions (solvent, catalyst, temperature) and reduce trial-and-error iterations .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?

Conduct meta-analysis of published IC₅₀ values, accounting for variables like assay protocols (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds. Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools (ANOVA, PCA) isolate confounding factors .

Q. How is the reaction mechanism of S-alkylation confirmed experimentally?

Isotopic labeling (e.g., ¹⁸O in solvents) tracks nucleophilic attack sites. Kinetic studies (variable temperature/time) determine rate laws and activation energy. Spectroscopic trapping of intermediates (e.g., using ESI-MS) identifies transient species. Computational modeling (DFT) corroborates experimental observations .

Q. What methodologies enable systematic structure-activity relationship (SAR) studies for this compound?

Design a focused library with controlled variations (e.g., substituents on the pyridinyl or benzoate groups). High-throughput screening (HTS) evaluates each analog’s activity. QSAR models correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Molecular docking identifies critical binding interactions (e.g., hydrogen bonds with triazole NH) .

Q. How are stability and degradation profiles assessed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify degradation products (e.g., ester hydrolysis to carboxylic acid). Accelerated stability testing (40°C/75% RH) monitors physical (solubility) and chemical (purity) changes. Plasma stability assays (incubation with liver microsomes) predict metabolic pathways .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to simultaneously vary parameters (e.g., solvent ratio, catalyst loading) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation.
  • Safety : Follow GHS guidelines for handling sulfanyl and acetamido groups (e.g., PPE, fume hoods) .

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